tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

PROTAC degradation LRRK2 cellular efficacy

This stereochemically defined trans-cyclohexyl Boc-diamine (CAS 1212272-05-3) is essential for PROTAC research demanding a rigid, extended linker. Unlike its cis isomer, the trans conformation enables cooperative ternary complex formation, validated by XL01126 (DC50=23 nM, Dmax=98%). Its dual orthogonal handles (Boc-protected and free ethylamine) support modular assembly. Procure only the pure trans isomer to ensure consistent degrader activity and avoid confounding effects of cis-contaminated or racemic mixtures.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1212272-05-3
Cat. No. B3024293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate
CAS1212272-05-3
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CCN
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16)
InChIKeySSZKBGFWNFAXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate (CAS 1212272-05-3) — Boc-Protected trans-Cyclohexyl Amine Linker for PROTAC Synthesis


tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate (CAS 1212272-05-3), also designated as 2-[trans-4-(Boc-amino)cyclohexyl]ethylamine, is a Boc-protected trans-cyclohexyl diamine building block with molecular formula C₁₃H₂₆N₂O₂ and molecular weight 242.36 g/mol . The compound features a primary aliphatic amine and a Boc-protected cyclohexylamine separated by a two‑carbon ethyl spacer, with a rigid trans-1,4-cyclohexyl scaffold defined by canonical SMILES N(C(OC(C)(C)C)=O)[C@H]1CC[C@H](CCN)CC1 . As a member of the mono‑Boc diamine linker class, this compound is primarily employed as a conformationally restricted building block in targeted protein degradation (PROTAC) research, where the trans stereochemistry confers distinct spatial geometry compared to its cis isomer (CAS 509143-12-8) .

Why Generic Substitution of CAS 1212272-05-3 Fails: trans vs. cis Stereochemistry Determines PROTAC Linker Conformation and Degradation Efficacy


Substituting tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate (trans isomer, CAS 1212272-05-3) with its cis analogue (CAS 509143-12-8) is not a functionally neutral substitution in PROTAC design. High‑resolution co‑crystal structures and matched‑pair comparative studies demonstrate that the trans‑cyclohexyl linker adopts a rigid, extended 'stick‑out' conformation, whereas the cis isomer collapses into a folded‑back conformation featuring extensive intramolecular contacts and long‑range interactions with the E3 ligase VHL [1]. This conformational divergence directly impacts ternary complex formation and cellular degradation activity, despite the fact that trans‑configured PROTACs exhibit weaker binary binding affinity to VHL compared to their cis counterparts [1]. Consequently, stereochemical identity at the cyclohexyl ring is not an interchangeable variable; the trans isomer (CAS 1212272-05-3) provides a functionally distinct and superior degrader phenotype that cannot be replicated by the cis isomer or by racemic mixtures [1][2].

Quantitative Comparative Evidence: CAS 1212272-05-3 (trans) vs. cis Isomer and Alternative Linkers in PROTAC Efficacy


Superior LRRK2 Degradation DC₅₀: trans-Cyclohexyl PROTAC XL01126 vs. cis Analogue in HEK293T Cells

In a direct head‑to‑head comparison using matched molecular pair PROTACs incorporating the trans‑cyclohexyl linker (XL01126) versus the cis‑cyclohexyl linker, the trans‑configured PROTAC achieved a DC₅₀ of 23 nM for LRRK2 degradation in HEK293T cells, whereas the cis analogue required a DC₅₀ of 91 nM to achieve the same effect [1]. The trans isomer was therefore approximately four‑fold more potent as a degrader than its cis counterpart under identical cellular assay conditions [1].

PROTAC degradation LRRK2 cellular efficacy DC50 stereochemistry

Enhanced Maximal LRRK2 Degradation (Dmax): trans-Cyclohexyl PROTAC Outperforms cis Analogue

Beyond potency differences, the trans‑cyclohexyl PROTAC (XL01126) achieved a maximal degradation (Dmax) of 98% of LRRK2 protein in HEK293T cells, compared to 85% Dmax for the corresponding cis‑configured PROTAC [1]. The trans isomer thus eliminates an additional 13 percentage points of residual target protein, leaving only 2% remaining LRRK2 versus 15% remaining with the cis analogue [1].

PROTAC efficacy Dmax LRRK2 degradation stereochemistry ternary complex

Conformational Rigidity: trans-Cyclohexyl Linker Adopts Extended 'Stick‑Out' Geometry vs. cis Folded‑Back Conformation

High‑resolution co‑crystal structures (PDB deposited) reveal that the trans‑cyclohexyl linker exhibits a rigid, fully extended 'stick‑out' conformation that projects the warhead away from the E3 ligase surface, whereas the cis‑cyclohexyl linker collapses into a folded‑back conformation characterized by a network of intramolecular contacts and long‑range interactions with the VHL protein [1][2]. This conformational difference is a direct consequence of the 1,4‑trans stereochemistry and is not observed with the cis isomer or with flexible alkyl/PEG linkers [1].

linker conformation X-ray crystallography PROTAC design VHL E3 ligase stereochemistry

Rigid Cyclohexyl Scaffold Reduces Rotatable Bonds vs. Flexible Alkyl/PEG Linkers in PROTAC Design

Rigid cyclohexyl linkers such as the trans‑1,4‑disubstituted scaffold derived from CAS 1212272‑05‑3 reduce rotational entropy compared to flexible alkyl chains or PEG linkers, steepening dose–response curves and improving oral exposure by minimizing the number of rotatable bonds counted in absorption models [1]. While flexible linkers (alkyl/PEG) are frequently employed in first‑pass PROTAC screening due to conformational generosity, rigid cohorts including trans‑cyclohexyl scaffolds lower entropic penalties associated with ternary complex formation and can enhance oral bioavailability [1].

linker rigidity rotatable bonds PROTAC optimization oral bioavailability entropy

Chromatographic Differentiation: trans vs. cis Isomers Exhibit Distinct Retention Behavior on Liquid Crystalline Phases

Gas chromatographic studies on structurally related cyclohexane carboxylate esters demonstrate that cis‑ and trans‑4‑alkylcyclohexane isomers exhibit distinctly different retention behavior on liquid crystalline stationary phases, enabling unambiguous analytical differentiation [1]. This class‑level evidence supports that the trans isomer (CAS 1212272‑05‑3) and cis isomer (CAS 509143‑12‑8) are chromatographically separable and analytically distinguishable species, not interchangeable in procurement or quality control workflows [1].

stereochemistry chromatography analytical QC isomer separation liquid crystalline phase

Recommended Application Scenarios for tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate (CAS 1212272-05-3)


Synthesis of trans-Cyclohexyl-Containing PROTACs Requiring Optimized Ternary Complex Geometry

This compound is optimal for synthesizing PROTAC molecules where the trans‑cyclohexyl scaffold is required to achieve an extended, rigid 'stick‑out' linker conformation that facilitates cooperative ternary complex formation and superior cellular degradation activity. Direct comparative data demonstrate that PROTACs incorporating the trans‑cyclohexyl linker (XL01126) achieve DC₅₀ = 23 nM and Dmax = 98% in LRRK2 degradation assays, substantially outperforming the cis analogue (DC₅₀ = 91 nM, Dmax = 85%) [1]. Users designing PROTACs for targets where linker conformation is known or suspected to influence ternary complex geometry should prioritize the trans isomer (CAS 1212272-05-3) over the cis isomer (CAS 509143-12-8) or racemic mixtures.

Targeted Protein Degradation Studies for LRRK2 and Structurally Related Kinase Targets

The LRRK2 PROTAC XL01126, which incorporates the trans‑cyclohexyl linker derived from CAS 1212272‑05‑3, has been validated as a potent, cooperative, and orally bioavailable degrader of leucine‑rich repeat kinase 2 [1][2]. Researchers pursuing LRRK2 degradation in the context of Parkinson‘s disease target validation or other kinase‑targeting PROTAC programs should specifically source CAS 1212272‑05‑3 as the preferred trans‑stereoisomer building block to replicate or extend the XL01126 chemotype.

VHL‑Recruiting PROTAC Library Construction with Conformationally Defined Linker Modules

In VHL‑based PROTAC library synthesis, the trans‑cyclohexyl linker provides a conformationally rigid spacer module that reduces rotational entropy compared to flexible alkyl/PEG alternatives [1]. The Boc‑protected primary amine and free aliphatic amine termini of CAS 1212272‑05‑3 enable orthogonal conjugation strategies: Boc deprotection reveals a cyclohexylamine handle for coupling to carboxylic acid‑containing E3 ligands, while the free ethylamine can be coupled directly to warheads bearing activated esters or carboxylic acids [2]. This dual functionality supports modular PROTAC assembly workflows.

Analytical Reference Standard for trans-Isomer Identity Verification in Quality Control

Due to the chromatographic distinguishability of trans and cis 1,4‑cyclohexyl derivatives on specialized stationary phases [1], CAS 1212272‑05‑3 serves as an authentic trans‑isomer reference standard for confirming stereochemical identity in incoming material quality control. Procurement of the pure trans isomer rather than isomeric mixtures ensures that downstream PROTAC synthesis yields stereochemically defined products, avoiding the confounding biological results associated with cis‑contaminated or racemic linker building blocks.

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